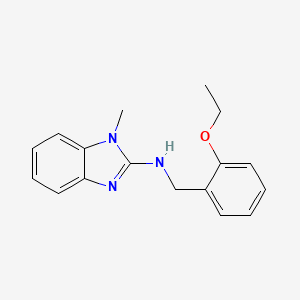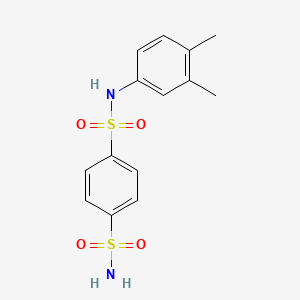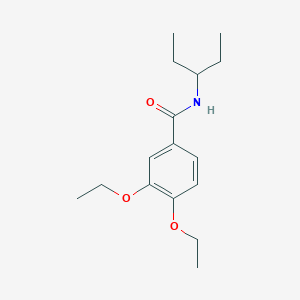
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea (DMPTU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMPTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it has been proposed that it acts through the modulation of various signaling pathways. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been shown to inhibit the activation of extracellular signal-regulated kinase (ERK), a signaling pathway that is involved in cell proliferation and survival. Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to induce apoptosis in tumor cells, which could be due to its ability to activate caspase-3 and downregulate anti-apoptotic proteins.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to inhibit the proliferation of tumor cells and induce apoptosis.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has several advantages for lab experiments, including its high purity and good yields. It is also relatively stable and easy to handle. However, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has some limitations, including its low solubility in water, which could make it difficult to use in certain experiments. Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One area of interest is the development of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and toxicity of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in vivo, which could pave the way for its clinical use.
合成方法
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea can be synthesized through various methods, including the reaction of 2,4-dimethoxyphenyl isothiocyanate with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dimethoxyaniline with thiophosgene followed by the reaction with 1-methyl-1H-pyrazol-3-amine in the presence of a base. These methods have been optimized to yield high purity N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea with good yields.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB) in macrophages, which could be beneficial in the treatment of inflammatory diseases. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been found to inhibit the growth of various tumor cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-methylpyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-7-6-12(16-17)15-13(20)14-10-5-4-9(18-2)8-11(10)19-3/h4-8H,1-3H3,(H2,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCLRBXOHFYSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)







![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)



![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)
